

Spectroscopic Profile of Octahydro-2H-benzimidazole-2-thione: A Technical Guide

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Compound of Interest

Compound Name: Octahydro-2H-benzimidazole-2-thione

Cat. No.: B1334742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Octahydro-2H-benzimidazole-2-thione** (CAS No. 30086-64-7*), a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections present a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

****Note:** There is a discrepancy in public databases regarding CAS number 30086-64-7. While chemical suppliers and PubChem associate it with **Octahydro-2H-benzimidazole-2-thione**, other sources, such as the NIST Chemistry WebBook, link it to (E,E)-3,5-Octadien-2-one. The data presented herein is based on scientific literature for **Octahydro-2H-benzimidazole-2-thione**.

Spectroscopic Data Summary

The spectroscopic data for **Octahydro-2H-benzimidazole-2-thione** is summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data

Nucleus	Solvent	Frequency	Chemical Shift (δ) in ppm	Multiplicity	Assignment
^1H	CDCl_3	400 MHz	1.28-1.38	m	CH_2 (Cyclohexyl)
^{13}C	-	-	Data not available in the reviewed literature.	-	-

Table 2: IR Spectroscopic Data

Technique	Medium	Wavenumber (cm^{-1})	Assignment
FT-IR	Neat	3223	N-H stretching
FT-IR	Neat	1513	C-N stretching / N-H bending

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Calculated m/z	Found m/z	Formula	Adduct
HRMS	ESI	157.0799	157.0797	$\text{C}_7\text{H}_{12}\text{N}_2\text{S}$	$[\text{M}+\text{H}]^+$

Experimental Protocols

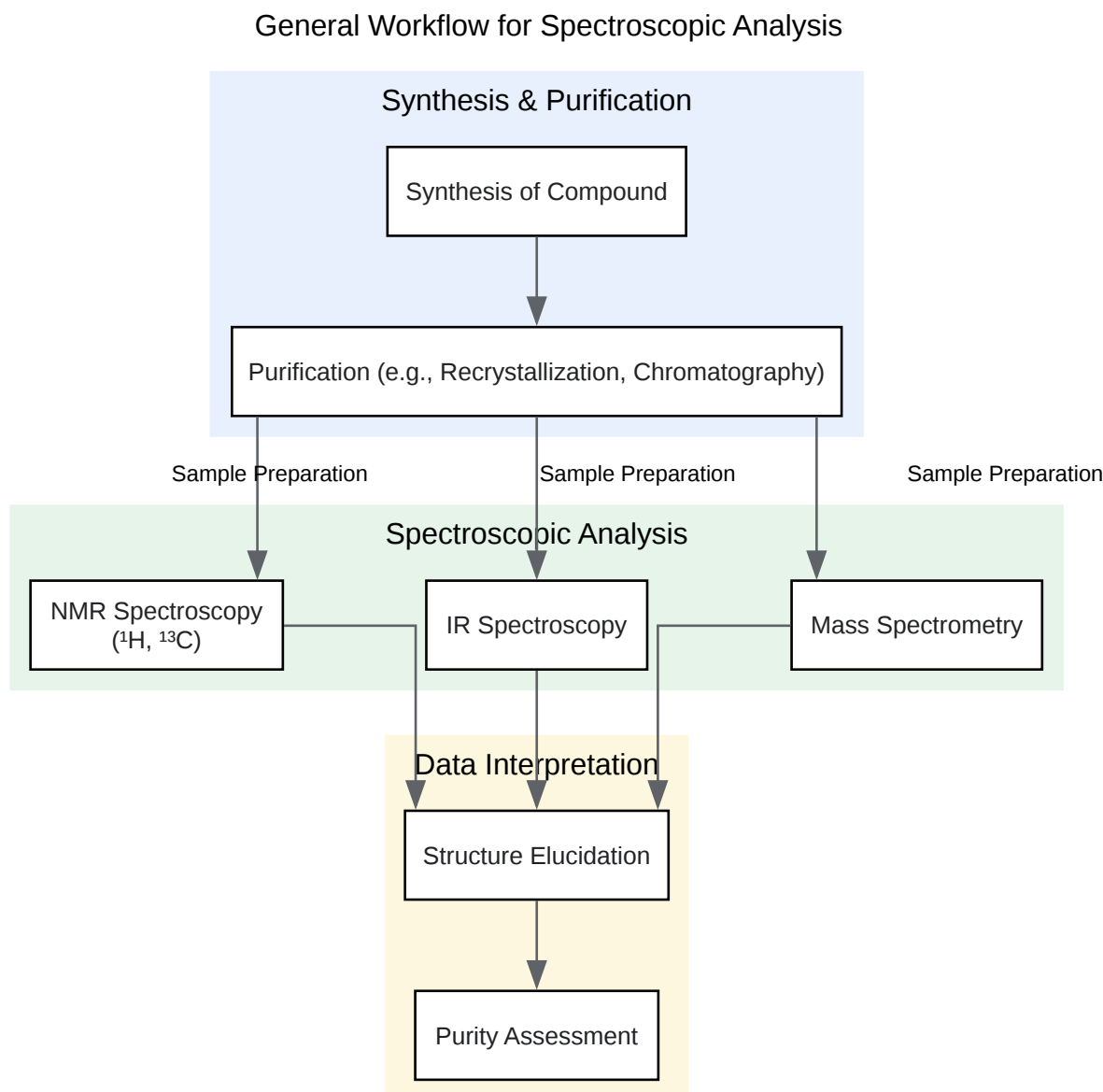
The following are detailed methodologies for the synthesis of **Octahydro-2H-benzimidazole-2-thione** and the acquisition of the presented spectroscopic data.

Synthesis of Octahydro-2H-benzimidazole-2-thione

The compound is synthesized from cis-1,2-diaminocyclohexane. To a solution of cis-1,2-diaminocyclohexane in an aqueous medium, carbon disulfide is added. The reaction mixture is then heated to facilitate the formation of the cyclic thiourea structure of **Octahydro-2H-benzimidazole-2-thione**.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **Octahydro-2H-benzimidazole-2-thione** is outlined below.



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Caption: A flowchart illustrating the general procedure from synthesis to spectroscopic analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: The purified compound is dissolved in deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition: Proton NMR spectra are recorded to determine the proton environment in the molecule.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The analysis is performed on the neat, solid compound.
- Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$) to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule ($[\text{M}+\text{H}]^+$) is measured to confirm the molecular weight and elemental composition of the compound.
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